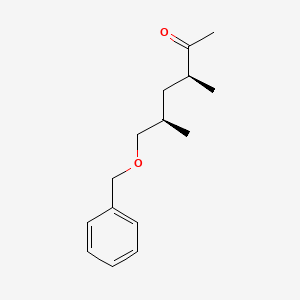
(3S,5R)-6-(Benzyloxy)-3,5-dimethylhexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,5R)-6-(Benzyloxy)-3,5-dimethylhexan-2-one is an organic compound with a complex structure that includes a benzyloxy group and two methyl groups attached to a hexanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-6-(Benzyloxy)-3,5-dimethylhexan-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of functional groups, followed by selective reactions to introduce the benzyloxy and methyl groups in the desired positions. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the correct stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
(3S,5R)-6-(Benzyloxy)-3,5-dimethylhexan-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce ketone groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like Grignard reagents. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Aplicaciones Científicas De Investigación
(3S,5R)-6-(Benzyloxy)-3,5-dimethylhexan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of (3S,5R)-6-(Benzyloxy)-3,5-dimethylhexan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and the stereochemistry of the molecule play crucial roles in its binding affinity and activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(1S,3S,5R)-3-Isopropyl-5-methylcyclohexanol: This compound shares a similar stereochemistry but has different functional groups and a cyclohexanol backbone.
(3R,5R)-Carbapenam-3-carboxylic acid: This compound has a similar stereochemistry but belongs to the β-lactam family of antibiotics.
Uniqueness
(3S,5R)-6-(Benzyloxy)-3,5-dimethylhexan-2-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its benzyloxy group, in particular, provides unique reactivity and binding characteristics that are not found in the similar compounds listed above .
Propiedades
Número CAS |
922523-28-2 |
|---|---|
Fórmula molecular |
C15H22O2 |
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
(3S,5R)-3,5-dimethyl-6-phenylmethoxyhexan-2-one |
InChI |
InChI=1S/C15H22O2/c1-12(9-13(2)14(3)16)10-17-11-15-7-5-4-6-8-15/h4-8,12-13H,9-11H2,1-3H3/t12-,13+/m1/s1 |
Clave InChI |
VFWIXFOZQPNLTQ-OLZOCXBDSA-N |
SMILES isomérico |
C[C@H](C[C@H](C)C(=O)C)COCC1=CC=CC=C1 |
SMILES canónico |
CC(CC(C)C(=O)C)COCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


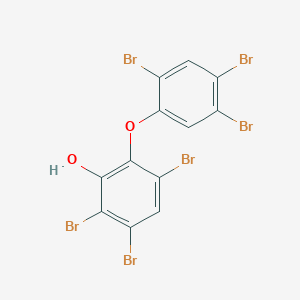

![2,2,2-Trichloro-N-[2-(fluoromethyl)-5-oxo-1,2lambda~4~-oxathiolan-2-yl]acetamide](/img/structure/B14179244.png)
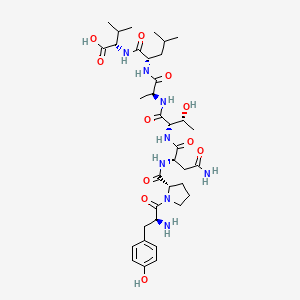
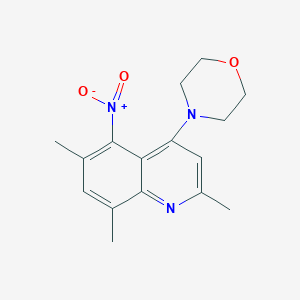
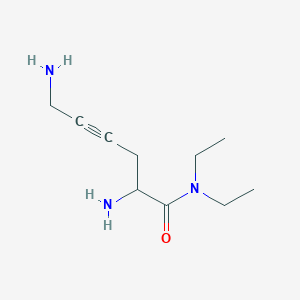
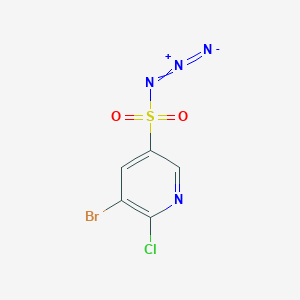
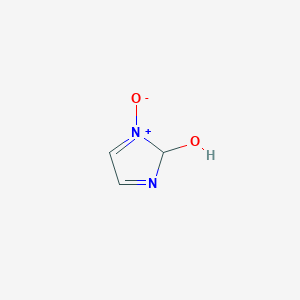
![(3R)-5-[(Benzyloxy)methyl]-3-methylhex-5-enal](/img/structure/B14179278.png)

![2-[(2-Chlorophenyl)sulfanyl]-1-methyl-1H-indene](/img/structure/B14179283.png)
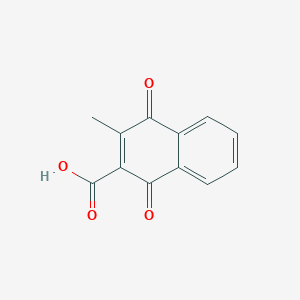
![1-(2,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14179291.png)
![Methyl 3-[(prop-2-en-1-yl)amino]but-2-enoate](/img/structure/B14179294.png)
